molecular formula C10H21NO B14663419 1-(Butoxymethyl)piperidine CAS No. 39931-19-6

1-(Butoxymethyl)piperidine

Cat. No.: B14663419
CAS No.: 39931-19-6
M. Wt: 171.28 g/mol
InChI Key: IHVXBLLYUDTMIL-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a butoxymethyl group attached to the nitrogen atom of the piperidine ring. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butoxymethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The use of catalysts such as molybdenum disulfide can enhance the efficiency of the reaction. Additionally, the process may involve multiple purification steps, including distillation and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Butoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

1-(Butoxymethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Butoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Butoxymethyl)piperidine can be compared with other piperidine derivatives such as:

    Piperine: Known for its bio-enhancing properties and use in traditional medicine.

    Piperidine: A basic structure used in the synthesis of various pharmaceuticals.

    Piperidine N-oxide: An oxidized form with distinct chemical properties.

Uniqueness: this compound is unique due to the presence of the butoxymethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

39931-19-6

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(butoxymethyl)piperidine

InChI

InChI=1S/C10H21NO/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2-10H2,1H3

InChI Key

IHVXBLLYUDTMIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN1CCCCC1

Origin of Product

United States

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